

Eliapixant and Drug-Induced Liver Injury (DILI) Potential: A Technical Support Resource

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eliapixant*

Cat. No.: *B607290*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the potential for drug-induced liver injury (DILI) associated with **eliapixant**. The following content, presented in a question-and-answer format, addresses potential issues and offers troubleshooting advice for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is **eliapixant** and what is its mechanism of action?

Eliapixant (BAY 1817080) is a selective, non-narcotic, orally administered antagonist of the P2X3 receptor.^[1] P2X3 receptors are ATP-gated ion channels primarily found on sensory nerve fibers. By blocking these receptors, **eliapixant** was investigated for its potential to treat conditions associated with neuronal hypersensitization, such as refractory chronic cough, endometriosis, and neuropathic pain.^{[2][3]}

Q2: Has drug-induced liver injury (DILI) been observed with **eliapixant** in clinical trials?

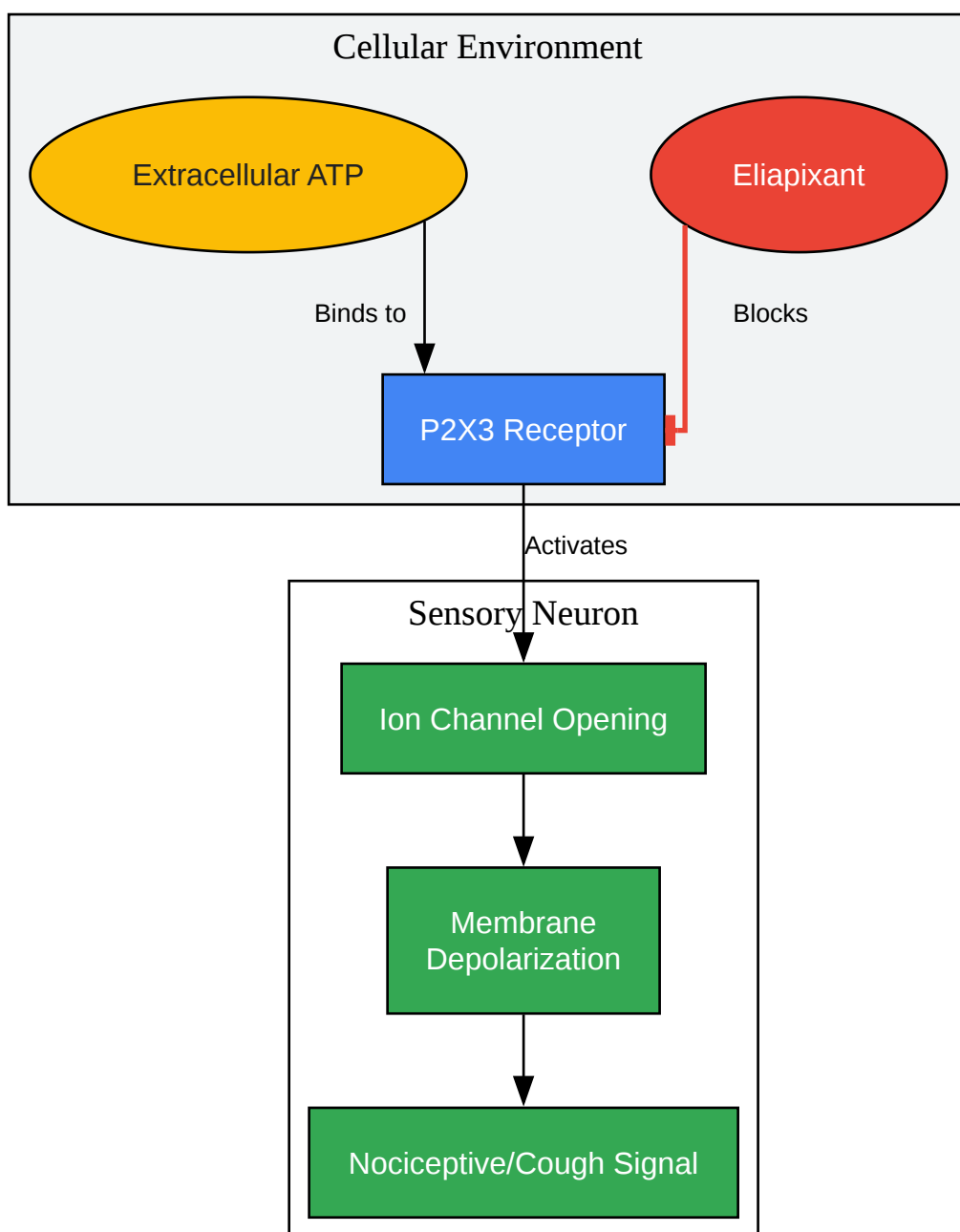
Yes, a case of moderate drug-induced liver injury was reported in a clinical trial participant who was receiving a 150 mg twice-daily dose of **eliapixant**.^{[4][5]} This event was a contributing factor to the implementation of intensified liver monitoring in subsequent clinical studies and the eventual discontinuation of the entire **eliapixant** development program by Bayer AG.

Q3: What were the typical adverse events observed in **eliapixant** clinical trials aside from DILI?

The most commonly reported adverse event in clinical trials with **eliapixant** was dysgeusia (taste disturbance). In the Phase 2b PAGANINI study, dysgeusia occurred in a dose-related manner, affecting 1% of the placebo group and up to 16% of participants in the **eliapixant** groups. Other reported adverse events included headache, fatigue, and diarrhea.

Q4: What is the known signaling pathway for **eliapixant**?

Eliapixant acts by blocking the P2X3 receptor, which is activated by extracellular adenosine triphosphate (ATP). In conditions of tissue damage or inflammation, ATP is released from cells and binds to P2X3 receptors on sensory neurons. This binding leads to the opening of an ion channel, resulting in cation influx, membrane depolarization, and the initiation of a pain or cough signal. **Eliapixant** competitively binds to the P2X3 receptor, preventing ATP from binding and thereby inhibiting the downstream signaling cascade.



[Click to download full resolution via product page](#)

Eliapixant's Mechanism of Action.

Troubleshooting Guides for Preclinical and Clinical Research

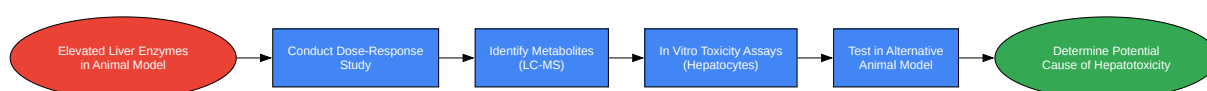
Issue 1: Observing unexpected elevations in liver enzymes in animal models treated with **eliapixant**.

Possible Causes:

- Dose-dependent toxicity: The observed hepatotoxicity may be directly related to the dose of **eliapixant** administered.
- Metabolic activation: **Eliapixant** may be metabolized into a reactive intermediate that causes cellular damage in the liver.
- Off-target effects: At higher concentrations, **eliapixant** might interact with other cellular targets, leading to liver injury.
- Species-specific metabolism: The metabolic pathway of **eliapixant** in the chosen animal model may differ from that in humans, leading to the formation of unique, hepatotoxic metabolites.

Troubleshooting Steps:

- Conduct a dose-response study: Evaluate a range of **eliapixant** doses to determine if the liver enzyme elevations are dose-dependent.
- Analyze **eliapixant** metabolites: Use techniques like mass spectrometry to identify and quantify **eliapixant** metabolites in the plasma and liver tissue of the animals.
- Perform in vitro toxicity assays: Utilize primary hepatocytes or liver spheroids from the same species to assess the direct cytotoxic potential of **eliapixant** and its identified metabolites.
- Evaluate different animal models: If feasible, test **eliapixant** in a different species to assess for species-specific toxicity.



[Click to download full resolution via product page](#)

Troubleshooting Workflow for Hepatotoxicity.

Issue 2: Difficulty in translating preclinical safety data to predict clinical DILI risk for P2X3 antagonists.

Possible Causes:

- Lack of predictive preclinical models: Standard animal models may not accurately recapitulate human-specific metabolic pathways or immune-mediated DILI.
- Idiosyncratic nature of DILI: The observed DILI in humans may be an idiosyncratic reaction, which is difficult to predict from preclinical studies as it often involves a combination of genetic and environmental factors.

Troubleshooting Steps:

- Utilize advanced in vitro models: Employ human-derived liver models such as 3D liver spheroids, liver-on-a-chip, or co-cultures of hepatocytes with immune cells to better simulate the human liver microenvironment.
- Investigate immune activation: Assess the potential of **eliapixant** and its metabolites to activate immune cells (e.g., T-cells, macrophages) in vitro.
- Conduct genetic screening: If patient samples are available, perform genetic analysis to identify potential polymorphisms in drug-metabolizing enzymes or HLA genes that may be associated with an increased risk of DILI.

Data Presentation

Table 1: Summary of Adverse Events in the Phase 2b PAGANINI Study

Adverse Event	Placebo (n=77)	Eliapixant 25 mg (n=75)	Eliapixant 75 mg (n=78)	Eliapixant 150 mg (n=80)
Any Adverse Event	39 (51%)	43 (57%)	46 (59%)	51 (64%)
Dysgeusia	1 (1%)	1 (1%)	8 (10%)	13 (16%)
Drug-Induced Liver Injury	0 (0%)	0 (0%)	0 (0%)	1 (1.25%)

Table 2: Pharmacokinetic Parameters of Single Ascending Doses of **Eliapixant** in Healthy Male Subjects (Fasted State)

Dose (mg)	Cmax (µg/L)	AUC(0-inf) (µg·h/L)	t1/2 (h)
10	31.8	1680	35.8
50	113	6550	41.5
200	285	19400	46.9
800	623	57300	58.9

Experimental Protocols

Protocol 1: Assessment of Liver Function in Clinical Trials

Objective: To monitor for potential drug-induced liver injury during clinical trials of **eliapixant**.

Methodology:

- Baseline Assessment: Prior to the first dose of **eliapixant**, collect blood samples to measure baseline levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
- Scheduled Monitoring: Collect blood samples for liver function tests at regular intervals throughout the study (e.g., weekly for the first month, then monthly).

- **Unscheduled Monitoring:** Perform immediate liver function tests if a participant reports symptoms suggestive of liver injury (e.g., nausea, vomiting, abdominal pain, jaundice, dark urine, or fatigue).
- **Criteria for Action:** Pre-define thresholds for liver enzyme elevations that would trigger further investigation, dose modification, or discontinuation of the study drug. For example, an ALT or AST level >3 times the upper limit of normal (ULN) may require more frequent monitoring, while an elevation >5 times the ULN may necessitate treatment discontinuation.
- **Follow-up:** If significant liver enzyme abnormalities are detected, continue monitoring until the levels return to baseline and investigate for other potential causes of liver injury.

Protocol 2: In Vitro Hepatotoxicity Assay using Primary Human Hepatocytes

Objective: To evaluate the direct cytotoxic potential of **eliapixant** and its metabolites on human liver cells.

Methodology:

- **Cell Culture:** Plate cryopreserved primary human hepatocytes in collagen-coated multi-well plates and allow them to attach and form a monolayer.
- **Compound Treatment:** Prepare a range of concentrations of **eliapixant** and its major metabolites in cell culture medium. Add the compounds to the hepatocyte cultures and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **Cytotoxicity Assessment:** At the end of the incubation period, assess cell viability using a validated method, such as the MTT assay (measuring mitochondrial activity) or the LDH release assay (measuring membrane integrity).
- **Data Analysis:** Calculate the concentration of each compound that causes a 50% reduction in cell viability (IC₅₀). A lower IC₅₀ value indicates a higher cytotoxic potential.
- **Microscopy:** Visually inspect the cells under a microscope for any morphological changes indicative of cytotoxicity, such as cell rounding, detachment, or lysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eliapixant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. drughunter.com [drughunter.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eliapixant and Drug-Induced Liver Injury (DILI) Potential: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607290#drug-induced-liver-injury-potential-of-elapixant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com